molecular formula C13H13NO B12894709 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-57-6

1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12894709
CAS No.: 87388-57-6
M. Wt: 199.25 g/mol
InChI Key: RNOCSUBWOXVNNW-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound characterized by a pyrrole ring substituted with a 4-methylphenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 4-Methylphenyl Group: The pyrrole ring can be functionalized via electrophilic aromatic substitution, introducing the 4-methylphenyl group.

    Introduction of the Ethanone Moiety: This step often involves Friedel-Crafts acylation, where the pyrrole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

    Oxidation: 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethanoic acid.

    Reduction: 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: The compound is also investigated for its potential use in the development of new materials, such as organic semiconductors and polymers, due to its conjugated system and stability.

Properties

87388-57-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-[4-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H13NO/c1-9-3-5-11(6-4-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3

InChI Key

RNOCSUBWOXVNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C

Origin of Product

United States

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